molecular formula C11H14NNaO2 B2714248 Sodium 2-[3-(2-methylpropyl)pyridin-4-yl]acetate CAS No. 1989659-40-6

Sodium 2-[3-(2-methylpropyl)pyridin-4-yl]acetate

Cat. No. B2714248
CAS RN: 1989659-40-6
M. Wt: 215.228
InChI Key: VWSSPUZTTDHNSK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

“Sodium 2-[3-(2-methylpropyl)pyridin-4-yl]acetate” is a chemical compound with the molecular formula C11H14NNaO2 . It has a molecular weight of 215.22 . This compound is typically stored at 4 degrees Celsius .


Molecular Structure Analysis

The molecular structure of “Sodium 2-[3-(2-methylpropyl)pyridin-4-yl]acetate” consists of a sodium atom, a pyridine ring, a 2-methylpropyl group, and an acetate group . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .


Chemical Reactions Analysis

While specific chemical reactions involving “Sodium 2-[3-(2-methylpropyl)pyridin-4-yl]acetate” are not available, pyridinium salts, which are structurally similar, have been studied for their reactivity . They have been used in a wide range of research topics due to their synthetic routes and reactivity .


Physical And Chemical Properties Analysis

“Sodium 2-[3-(2-methylpropyl)pyridin-4-yl]acetate” is a powder that is stored at 4 degrees Celsius . The boiling point is not specified . More detailed physical and chemical properties can be determined using various analytical techniques .

Safety and Hazards

The safety information available indicates that “Sodium 2-[3-(2-methylpropyl)pyridin-4-yl]acetate” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

sodium;2-[3-(2-methylpropyl)pyridin-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.Na/c1-8(2)5-10-7-12-4-3-9(10)6-11(13)14;/h3-4,7-8H,5-6H2,1-2H3,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSSPUZTTDHNSK-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=C(C=CN=C1)CC(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14NNaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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